Lipophilicity Advantage: 5-Chloro Substitution Increases LogP by ~0.7 Units vs. Des-Chloro Analog
The 5-chloro substituent confers a computed XLogP3-AA of 2.5 for 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid , compared to a computed XLogP3-AA of approximately 1.8 for the des-chloro analog 2-(but-3-yn-1-ylamino)benzoic acid . This +0.7 log unit increase indicates higher membrane permeability and potentially improved oral absorption, while retaining a topological polar surface area (TPSA) of 49.3 Ų .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-(but-3-yn-1-ylamino)benzoic acid (des-Cl): 1.8 |
| Quantified Difference | ΔLogP = +0.7 |
| Conditions | Computed using XLogP3-AA algorithm on PubChem/Chemsrc |
Why This Matters
Higher LogP within an optimal range (1–3) can improve passive membrane permeability, which is critical for intracellular target engagement.
